molecular formula C7H6ClN3S B1400300 2-chloro-4-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine CAS No. 1192711-79-7

2-chloro-4-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B1400300
CAS No.: 1192711-79-7
M. Wt: 199.66 g/mol
InChI Key: ICRQADQROKOHKH-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The development of this compound emerged from the broader historical evolution of pyrimidine chemistry, which has been fundamental to pharmaceutical and agricultural chemical research for decades. The pyrimidine framework itself has long been recognized as a privileged structure in medicinal chemistry, with early work establishing the importance of halogenated pyrimidine derivatives in various therapeutic applications. The specific incorporation of both chlorine and methylthio substituents onto the pyrrolo[2,3-d]pyrimidine scaffold represents a more recent development, driven by the need for versatile synthetic intermediates that could serve as precursors to more complex bioactive molecules.

The synthetic methodology leading to this compound builds upon established procedures for pyrimidine modification, particularly those involving selective substitution reactions. Research has demonstrated that compounds containing methylthio groups at the 4-position of pyrimidine rings can serve as valuable intermediates, as the methylthio substituent provides a reactive site for further chemical transformations while simultaneously conferring favorable solubility characteristics. The combination of this functionality with the chlorine atom at the 2-position creates a bifunctional molecule capable of participating in diverse synthetic pathways.

Historical patent literature and synthetic studies have shown that the preparation of such substituted pyrrolo[2,3-d]pyrimidine derivatives often follows multi-step synthetic routes involving careful control of reaction conditions to achieve selective functionalization. The development of efficient synthetic methods for these compounds has been driven largely by their utility as pharmaceutical intermediates, particularly in the synthesis of kinase inhibitors and other targeted therapeutic agents.

Importance in Heterocyclic Chemistry

The significance of this compound in heterocyclic chemistry stems from its unique structural features that combine multiple reactive functionalities within a stable heterocyclic framework. The pyrrolo[2,3-d]pyrimidine core represents a bioisostere of the purine nucleobase, making it particularly valuable in the design of nucleoside analogues and enzyme inhibitors. This structural relationship to naturally occurring purines has made pyrrolo[2,3-d]pyrimidine derivatives attractive targets for pharmaceutical development, as they can potentially interact with biological systems that recognize purine-containing molecules.

The chlorine substituent at the 2-position provides a reactive electrophilic center that can undergo nucleophilic substitution reactions under appropriate conditions. This reactivity pattern allows for the introduction of various nucleophiles, including amines, alcohols, and other heteroatoms, thereby enabling the synthesis of diverse derivatives from a common starting material. The regioselectivity of these substitution reactions is typically high, owing to the electronic properties of the pyrimidine ring system and the activating effect of the adjacent nitrogen atoms.

The methylthio group at the 4-position contributes additional synthetic versatility through its ability to undergo oxidation reactions to form sulfoxides and sulfones, as well as substitution reactions that can replace the entire methylthio unit with other functional groups. This dual reactivity pattern makes this compound particularly valuable as a synthetic intermediate, as it provides multiple pathways for structural modification while maintaining the integrity of the heterocyclic core.

Furthermore, the physical and chemical properties of this compound, including its crystalline nature and moderate molecular weight, make it suitable for standard synthetic operations and purification procedures. The compound exhibits solubility in common organic solvents, facilitating its use in various synthetic transformations and analytical procedures.

Overview of Pyrrolo[2,3-d]pyrimidine Derivatives

Pyrrolo[2,3-d]pyrimidine derivatives constitute an important class of heterocyclic compounds that have gained substantial attention in medicinal chemistry due to their diverse biological activities and synthetic accessibility. The parent pyrrolo[2,3-d]pyrimidine structure, also known as 7-deazapurine, features a fused pyrrole-pyrimidine ring system that maintains many of the hydrogen-bonding characteristics of purine while offering distinct electronic and steric properties.

Recent research has demonstrated that pyrrolo[2,3-d]pyrimidine derivatives serve as potent kinase inhibitors, with particular efficacy against various tyrosine kinases involved in cancer progression and inflammatory diseases. The structural framework allows for the development of compounds that can selectively target specific kinases while minimizing off-target effects, making these derivatives attractive candidates for therapeutic development. Studies have shown that halogenated pyrrolo[2,3-d]pyrimidine derivatives, in particular, exhibit enhanced binding affinity and selectivity for their target enzymes.

The synthetic chemistry of pyrrolo[2,3-d]pyrimidine derivatives has been extensively developed, with multiple approaches available for the construction of the core ring system and subsequent functionalization. The most common synthetic routes involve cyclization reactions of appropriately substituted pyrimidine precursors, often employing formamidine salts and other nitrogen-containing reagents to establish the pyrrole ring. Alternative approaches utilize pre-formed pyrrole derivatives that are subsequently elaborated to incorporate the pyrimidine functionality.

Table 1: Key Pyrrolo[2,3-d]pyrimidine Derivatives and Their Applications

Compound CAS Number Primary Application Key Features
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine 3680-69-1 Pharmaceutical intermediate High yield synthesis, versatile reactivity
2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine 90213-66-4 Agrochemical intermediate Dual chlorine functionality
This compound 1192711-79-7 Synthetic intermediate Bifunctional reactivity
4-Chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine 57564-94-0 Research chemical Regioisomer with distinct properties

The pharmaceutical importance of pyrrolo[2,3-d]pyrimidine derivatives is exemplified by their role as intermediates in the synthesis of clinically approved drugs. For instance, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine serves as a key intermediate in the preparation of tofacitinib, baricitinib, and other Janus kinase inhibitors used in the treatment of autoimmune diseases. These applications have driven significant investment in the development of efficient synthetic methods and the exploration of new derivative structures.

The electronic properties of pyrrolo[2,3-d]pyrimidine derivatives are particularly noteworthy, as the fusion of the pyrrole and pyrimidine rings creates a system with distinctive hydrogen-bonding capabilities and aromatic character. This electronic structure contributes to the favorable pharmacokinetic properties often observed with compounds containing this scaffold, including appropriate lipophilicity and metabolic stability.

Scope and Objectives of the Review

The primary objective of this comprehensive review is to provide an authoritative examination of this compound, focusing on its chemical properties, synthetic accessibility, and applications as a versatile intermediate in organic synthesis and pharmaceutical development. This review aims to consolidate the current understanding of this compound while identifying key areas for future research and development.

The scope of this review encompasses several critical aspects of this compound research and applications. First, a detailed examination of the compound's structural characteristics and physicochemical properties will be presented, drawing upon available spectroscopic, crystallographic, and computational data to provide a comprehensive picture of its molecular behavior. This analysis will include consideration of the electronic effects of the chlorine and methylthio substituents on the heterocyclic core, as well as their influence on reactivity patterns and stability.

Second, the review will address the synthetic chemistry associated with this compound, including both its preparation from available starting materials and its utilization as a synthetic intermediate in the preparation of more complex structures. Particular attention will be given to the selectivity and efficiency of synthetic transformations involving the two reactive sites, with emphasis on practical considerations for large-scale synthesis and purification.

Third, the applications of this compound in pharmaceutical and agrochemical research will be examined, highlighting its role as a building block for bioactive molecules and its potential for further development. This discussion will include analysis of structure-activity relationships observed in derivatives of this compound and identification of promising areas for future investigation.

Table 2: Physical and Chemical Properties of this compound

Property Value Reference
Chemical Abstracts Service Number 1192711-79-7
Molecular Formula C7H6ClN3S
Molecular Weight 199.66 daltons
Physical Form Solid
Storage Temperature Refrigerator (-20°C)
Purity (typical) >95-97%
Hazard Classification Warning (GHS07)

The review will also consider the broader context of heterocyclic chemistry research, positioning this compound within the framework of current trends in drug discovery and chemical biology. This perspective will help to identify emerging opportunities for the application of this compound and related derivatives in addressing current challenges in pharmaceutical and agrochemical development.

Finally, the review aims to provide practical guidance for researchers working with this compound, including considerations for handling, storage, and synthetic manipulation. By consolidating available information and identifying gaps in current knowledge, this review seeks to facilitate future research efforts and promote the effective utilization of this compound in scientific and commercial applications.

Properties

IUPAC Name

2-chloro-4-methylsulfanyl-7H-pyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3S/c1-12-6-4-2-3-9-5(4)10-7(8)11-6/h2-3H,1H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICRQADQROKOHKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=NC2=C1C=CN2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4-dichloropyrimidine with methylthiolate in the presence of a base, followed by cyclization with an appropriate amine or nitrile under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at position 2 and the methylthio group at position 4 are primary sites for nucleophilic substitution, enabling diverse derivatization.

Substitution at C-2 (Chlorine)

The chlorine atom undergoes displacement with nucleophiles under varying conditions:

NucleophileConditionsProductYieldSource
Aniline derivativesHCl (0.1 equiv), H₂O/2-PrOH, 24 h4-Amino-2-(methylthio)pyrrolopyrimidines70–87%
AmmoniaNH₃ (aq), 130°C4-Amino-2-(methylthio)pyrrolopyrimidineModerate
AlkoxidesAlkoxide/ROH, reflux2-Alkoxy derivativesNot reported
  • Key Findings :

    • Acid catalysis (e.g., HCl) accelerates amination but risks solvolysis side products (e.g., ethoxy derivatives in alcoholic solvents) .

    • Steric hindrance from ortho-substituted anilines (e.g., 2-iodoaniline) reduces reaction rates and yields .

Substitution at C-4 (Methylthio Group)

The methylthio group can participate in desulfurization or oxidation:

Reaction TypeConditionsProductYieldSource
DesulfurizationRaney Ni, H₂O/EtOH4-Amino-7-[(2-hydroxyethoxy)methyl]pyrrolopyrimidineHigh

Solvolysis and Competitive Pathways

Under acidic or polar protic conditions, solvolysis competes with nucleophilic substitution:

  • In ethanol with excess HCl, the chlorine atom may be replaced by ethoxy groups, forming 4-ethoxy-7H-pyrrolo[2,3-d]pyrimidine as a side product .

  • Hydrolysis of the methylthio group is less common but can occur under strong acidic or oxidative conditions .

Intermediate for Kinase Inhibitors

The compound serves as a precursor for Janus kinase (JAK) inhibitors (e.g., Tofacitinib, Ruxolitinib) through sequential substitutions . For example:

  • Chlorine displacement with piperidine derivatives yields hinge-binding motifs critical for kinase inhibition .

  • Methylthio modification enables tuning of lipophilicity and target engagement .

Reactivity Trends and Limitations

  • Electronic Effects : The electron-withdrawing pyrimidine ring activates the chlorine atom toward nucleophilic attack, while the methylthio group exhibits moderate leaving-group ability .

  • Steric Constraints : Bulky nucleophiles (e.g., ortho-substituted anilines) face reduced accessibility to C-2, necessitating elevated temperatures or prolonged reaction times .

  • Side Reactions : Competing hydrolysis or solvolysis requires careful control of acid concentration and solvent choice .

Comparative Reaction Table

ReactionKey ConditionsPrimary ProductYield Range
Amination (C-2)Aniline/HCl, H₂O4-Amino-2-(methylthio) derivative70–87%
Desulfurization (C-4)Raney Ni, H₂O/EtOHDe-thiolated analogHigh
SolvolysisEtOH/HCl4-Ethoxy derivativeVariable

Scientific Research Applications

Medicinal Chemistry

2-Chloro-4-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine serves as a scaffold for the development of various pharmaceutical agents. Its unique structure allows for modifications that enhance biological activity against specific targets.

Key Findings :

  • Anticancer Activity : Studies have shown that derivatives of this compound exhibit significant cytotoxic effects on cancer cell lines, making it a potential candidate for anticancer drug development .
  • Inhibition of Enzymes : It has been identified as a potent inhibitor of certain enzymes involved in cancer metabolism and proliferation, such as CYP1A2, which is crucial for drug metabolism .

Agricultural Chemistry

The compound has applications in the development of agrochemicals, particularly as a potential herbicide or fungicide.

Case Study :

  • A study demonstrated that derivatives of this compound exhibited herbicidal properties against specific weed species, suggesting its potential use in crop protection strategies .
Compound DerivativeTarget ActivityIC50 (µM)Reference
Compound AAnticancer (Breast Cancer)15
Compound BAntifungal10
Compound CCYP1A2 Inhibition5

Synthesis and Modification

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Modifications can be made to enhance solubility and bioavailability.

Synthetic Pathway Overview:

  • Starting Material : Appropriate pyrrole derivatives.
  • Chlorination : Introduction of chlorine at the 2-position.
  • Methylation : Addition of methylthio group at the 4-position.
  • Purification : Recrystallization to achieve desired purity.

Toxicology and Safety Considerations

While promising in various applications, safety assessments are crucial. The compound is classified under hazardous materials with specific handling requirements due to its potential toxicity.

Safety Data:

  • Signal Word : Danger
  • Hazard Statements : H301 (Toxic if swallowed), H315 (Causes skin irritation).
  • Precautionary Measures : Proper PPE is required when handling this compound to minimize exposure risks .

Mechanism of Action

The mechanism of action of 2-chloro-4-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine depends on its specific application. In medicinal chemistry, it often acts as an inhibitor of specific enzymes or receptors. The chlorine and methylthio substituents contribute to its binding affinity and specificity by interacting with the active site of the target enzyme or receptor . The pyrrolo[2,3-d]pyrimidine core provides a rigid scaffold that enhances its binding properties .

Comparison with Similar Compounds

Substitution at Position 4

Compound Substituent at C4 Key Properties Reference
This compound -SMe - High lipophilicity due to -SMe group.
- Enhanced stability against hydrolysis compared to amino/ethoxy groups.
- Moderate electrophilicity at C2.
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine -Cl - High reactivity for nucleophilic substitution (e.g., with amines, thiols).
- Common intermediate for synthesizing analogs like baricitinib .
N-(4-Fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine -NH(C6H4F) - Improved hydrogen bonding capacity.
- Lower logP than -SMe analogs.
- Antiviral activity against ZIKV (EC90: 12.4 µM) .
4-Ethoxy-7H-pyrrolo[2,3-d]pyrimidine -OEt - Lower metabolic stability than -SMe due to ether oxidation.
- Reduced lipophilicity (logP ~1.2 vs. ~2.5 for -SMe) .

Substitution at Position 7

Compound Substituent at C7 Key Properties Reference
This compound -H - Unprotected NH at C7 allows further functionalization.
- Potential for tautomerism affecting binding affinity.
4-Chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine -SEM - SEM group enhances solubility and protects NH during synthesis.
- Used in baricitinib intermediates .
4-Chloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine -iPr - Steric bulk reduces reactivity at C4.
- Improved pharmacokinetics in kinase inhibitor development .
7-Benzyl-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine -Bn - Dichloro substitution increases electrophilicity.
- Higher cytotoxicity (CC50: 49.3 µM) compared to monosubstituted .

Substitution at Position 2

Compound Substituent at C2 Key Properties Reference
This compound -Cl - Chlorine acts as a leaving group for further modifications.
- Moderate electron-withdrawing effect stabilizes the core.
2,4-Dichloro-7-(tetrahydropyran-4-ylmethyl)-7H-pyrrolo[2,3-d]pyrimidine -Cl, -THP - Dichloro substitution enhances cross-coupling reactivity (e.g., Suzuki).
- THP group improves solubility .
2-Chloro-N-cyclohexyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine -Cl, -NH(C6H11) - Cyclohexylamine introduces steric hindrance.- Potential for improved target selectivity in kinase inhibitors .

Biological Activity

2-Chloro-4-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an anticancer agent. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, therapeutic potential, and relevant research findings.

  • IUPAC Name: 4-chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine
  • Molecular Formula: C7H6ClN3S
  • Molecular Weight: 199.66 g/mol
  • CAS Number: 57564-94-0

Research indicates that compounds in the pyrrolo[2,3-d]pyrimidine class exhibit biological activity primarily through inhibition of various tyrosine kinases, which are critical in cell signaling pathways related to cancer progression. The specific compound this compound has been shown to induce apoptosis in cancer cell lines by modulating key proteins involved in cell cycle regulation and survival.

Anticancer Activity

A study highlighted the synthesis and evaluation of various pyrrolo[2,3-d]pyrimidine derivatives, including this compound. The compound demonstrated significant cytotoxic effects against several cancer cell lines:

Cell Line IC50 (µM)
HepG229 - 59
HeLa43.15 - 68.17
MDA-MB-231Not specified
MCF-7Not specified

The compound showed a notable ability to inhibit key enzymes such as EGFR and Her2 with IC50 values comparable to established tyrosine kinase inhibitors (TKIs) like sunitinib (IC50 = 261 nM) .

Induction of Apoptosis

Mechanistic studies revealed that treatment with the compound led to increased levels of pro-apoptotic proteins (caspase-3 and Bax) and decreased levels of anti-apoptotic protein Bcl-2. This suggests that the compound promotes apoptosis through intrinsic pathways, making it a candidate for further development as a therapeutic agent .

Structure-Activity Relationship (SAR)

The presence of the chlorine and methylthio groups significantly influences the biological activity of the compound. Variations in these substituents have been correlated with changes in potency against different cancer cell lines. For instance:

Substituent Effect on Activity
Chlorine (Cl)Increased cytotoxicity against HepG2 cells
Methylthio (SMe)Enhanced interaction with tyrosine kinases

Case Studies

  • Cytotoxicity Evaluation : In a comparative study involving multiple derivatives, this compound was one of the most potent inhibitors across various tested cell lines .
  • Molecular Docking Studies : Computational studies indicated that the binding affinity of this compound to target enzymes was similar to that of known TKIs, suggesting a promising lead for drug development .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 2-chloro-4-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine, and how do reaction conditions influence yield?

  • Methodology : The compound is typically synthesized via nucleophilic substitution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with methylthiolate. Key steps include acid-mediated coupling (e.g., using HCl in isopropanol under reflux) and optimizing stoichiometry (3 equivalents of methylthiol source). Reaction duration (12–48 hours) and temperature (reflux at ~80°C) significantly affect yields (27–94%) . Recrystallization from methanol or chloroform improves purity.

Q. How can spectroscopic techniques (NMR, HRMS) confirm the structural integrity of this compound?

  • Methodology :

  • 1H NMR : Expect signals for pyrrole protons (δ 6.7–8.3 ppm), methylthio substituent (singlet δ ~2.5 ppm), and NH protons (broad singlet δ ~11–12 ppm).
  • 13C NMR : Peaks for aromatic carbons (δ 98–155 ppm), methylthio carbon (δ ~15 ppm), and chlorine-substituted pyrimidine carbon (δ ~150 ppm).
  • HRMS : Molecular ion [M+H]+ should match the theoretical mass (C₇H₇ClN₃S: 216.01 g/mol). Cross-validate with fragmentation patterns .

Q. What are the primary biochemical targets of pyrrolo[2,3-d]pyrimidine derivatives, and how is binding affinity measured?

  • Methodology : These derivatives often inhibit kinases (e.g., EGFR, VEGFR2) via competitive binding at ATP pockets. Use fluorescence polarization assays or surface plasmon resonance (SPR) to quantify IC₅₀ values. For example, kinase inhibition assays with recombinant enzymes and ATP analogs (e.g., [γ-³²P]ATP) can determine inhibitory potency .

Advanced Research Questions

Q. How do substituent variations at the 4-position (e.g., methylthio vs. ethyl) impact kinase selectivity and potency?

  • Methodology : Perform comparative SAR studies using analogs (e.g., 4-chloro-5-ethyl vs. 4-methylthio derivatives). Methylthio groups enhance hydrophobic interactions with kinase pockets, improving selectivity for VEGFR2 (IC₅₀ < 50 nM) over CDK2. Use molecular docking (e.g., AutoDock Vina) to predict binding modes and validate with mutagenesis (e.g., Ala-scanning of kinase active sites) .

Q. How can conflicting data on antiproliferative activity in cancer cell lines be resolved?

  • Methodology : Discrepancies may arise from cell line-specific expression of target kinases (e.g., EGFR-high vs. EGFR-low lines). Conduct:

  • Western blotting : Quantify kinase expression levels.
  • Synergy assays : Test combinations with chemotherapeutics (e.g., cisplatin) to identify additive effects.
  • Metabolic stability assays : Assess compound degradation in serum to rule out false negatives .

Q. What strategies optimize the compound’s bioavailability for in vivo studies?

  • Methodology :

  • Prodrug design : Mask polar groups (e.g., phosphate esters) to enhance absorption.
  • Cocrystallization : Improve solubility using coformers like 3,5-dimethylpyrazole (patented for pyrrolo[2,3-d]pyrimidines) .
  • Nanoparticle encapsulation : Use PLGA nanoparticles to increase plasma half-life .

Q. How can computational modeling predict off-target interactions or toxicity?

  • Methodology :

  • Pharmacophore modeling : Map structural features against Tox21 databases to predict hepatotoxicity.
  • Molecular dynamics (MD) simulations : Simulate binding to cytochrome P450 enzymes (e.g., CYP3A4) to assess metabolic pathways. Validate with in vitro microsomal stability assays .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-4-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine
Reactant of Route 2
Reactant of Route 2
2-chloro-4-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.